molecular formula C17H17N5OS B4669160 3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide

3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide

Cat. No. B4669160
M. Wt: 339.4 g/mol
InChI Key: MDPNVLJURFPTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a member of the triazole family of compounds and is known for its unique chemical properties, including its ability to bind to specific receptors in the body.

Mechanism of Action

The exact mechanism of action of MPTP is not fully understood, but it is believed to act by inhibiting the activity of mitochondrial complex I, a key enzyme involved in the production of ATP in cells. This inhibition leads to the buildup of toxic metabolites, which can ultimately cause cell death.
Biochemical and Physiological Effects:
MPTP has been shown to have a number of biochemical and physiological effects in animal models, including the selective destruction of dopamine-producing neurons in the brain, as well as changes in neurotransmitter levels and alterations in motor function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPTP in lab experiments is its ability to selectively destroy dopamine-producing neurons, making it a valuable tool for studying Parkinson's disease. However, MPTP also has a number of limitations, including its potential toxicity and the fact that it may not accurately reflect the disease in humans.

Future Directions

There are a number of potential future directions for research involving MPTP, including the development of new treatments for Parkinson's disease, as well as the study of other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of MPTP and its potential side effects.

Scientific Research Applications

MPTP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the most notable applications of MPTP is in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. MPTP has been shown to selectively destroy these neurons in animal models, making it a valuable tool for studying the disease and potential treatments.

properties

IUPAC Name

3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-22-16(13-7-10-18-11-8-13)20-21-17(22)24-12-9-15(23)19-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPNVLJURFPTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCC(=O)NC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide
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3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide
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3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide
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3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide
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3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide
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3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide

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